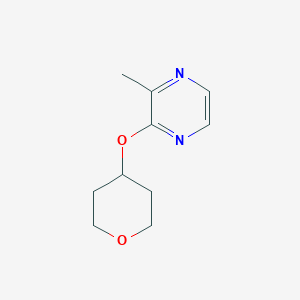![molecular formula C11H20Cl2N2S B2934494 [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2108168-67-6](/img/structure/B2934494.png)
[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C11H18N2S·2HCl It is a derivative of piperidine, featuring a thiophene ring attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride typically involves the following steps:
Formation of Piperidin-4-ylmethanamine: : Piperidin-4-ylmethanamine can be synthesized through the reductive amination of piperidine-4-carboxaldehyde with ammonia.
Thiophen-3-ylmethyl Group Introduction: : The thiophen-3-ylmethyl group is introduced via a nucleophilic substitution reaction, where piperidin-4-ylmethanamine reacts with 3-(chloromethyl)thiophene in the presence of a suitable base.
Formation of Dihydrochloride Salt: : The resulting amine is then converted to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones.
Reduction: : Reduction reactions can reduce the thiophene ring or the piperidine ring.
Substitution: : Nucleophilic substitution reactions can replace the methyl group on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, with bases like triethylamine (Et3N) facilitating the reaction.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced thiophene derivatives or piperidine derivatives.
Substitution: : Substituted thiophene derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a ligand in biological assays to study receptor-ligand interactions.
Medicine: : It has potential as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the piperidine ring. Similar compounds include:
Piperidine derivatives: : Piperidine itself and its various substituted derivatives.
Thiophene derivatives: : Other thiophene-containing compounds with different substituents.
Amine derivatives: : Other amine compounds with different functional groups.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.2ClH/c12-7-10-1-4-13(5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYSVLUZBYRQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CSC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)
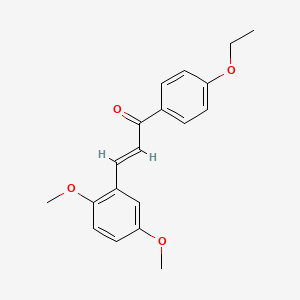
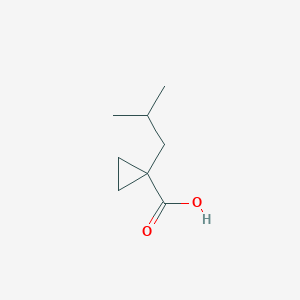
![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)
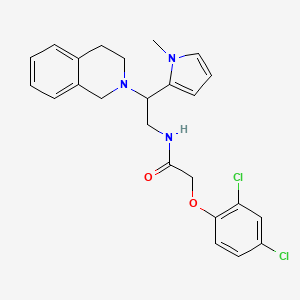
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2934422.png)

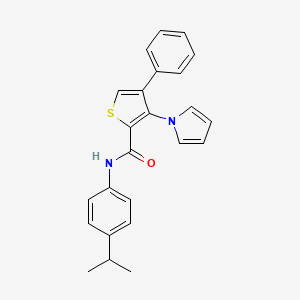
![1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2934430.png)
![6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2934431.png)
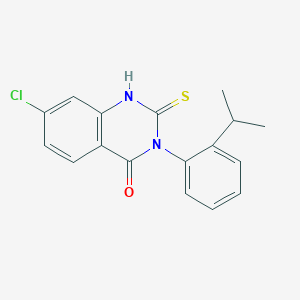
![4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2934434.png)
